An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural features, which make it a valuable building block for the development of new therapeutic agents and functional organic materials.[1][2]
Introduction
3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a multifaceted compound featuring a benzofuran core substituted with an amino group at the 3-position, a 4-bromobenzoyl group at the 2-position, and a nitro group at the 6-position. This distinct arrangement of functional groups imparts a range of chemical properties that are being explored for various applications, including as a key intermediate in the synthesis of potential anti-cancer agents and in the development of fluorescent probes for biological imaging.[2] The presence of the electron-withdrawing nitro and bromobenzoyl groups, combined with the electron-donating amino group, creates a unique electronic profile that also makes it a candidate for applications in organic electronics.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is presented in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran [2]
| Property | Value |
| CAS Number | 351003-26-4 |
| Molecular Formula | C₁₅H₉BrN₂O₄ |
| Molecular Weight | 361.15 g/mol |
| Appearance | Light red powder |
| Melting Point | 280-284 °C |
| Purity (typical) | ≥ 99% (HPLC) |
Synthesis
Proposed Synthetic Pathway: Thorpe-Ziegler Cyclization
The synthesis is likely to proceed via a Thorpe-Ziegler type reaction, a well-established method for the formation of 3-aminobenzofurans. This pathway involves the initial O-alkylation of an o-hydroxybenzonitrile with an α-haloketone, followed by a base-mediated intramolecular cyclization of the resulting dinitrile intermediate.
The proposed logical precursors for this synthesis are 2-hydroxy-4-nitrobenzonitrile and 2,4'-dibromoacetophenone . The overall synthetic workflow is depicted below.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on general procedures for similar transformations. Researchers should optimize these conditions for the specific substrates.
Step 1: Synthesis of α-(2-cyano-5-nitrophenoxy)-4-bromoacetophenone (Intermediate)
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To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
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To this suspension, add a solution of 2,4'-dibromoacetophenone (1.05 eq.) in anhydrous acetone dropwise at room temperature.
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Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-(2-cyano-5-nitrophenoxy)-4-bromoacetophenone.
Step 2: Synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran (Final Product)
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To a solution of the intermediate from Step 1 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
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Carefully quench the reaction by the slow addition of ice-cold water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran.
Characterization
While specific experimental spectra for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran are not available in peer-reviewed literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzofuran ring and the 4-bromobenzoyl group will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons.
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Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) is expected, likely in the range of δ 5.0-7.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.
¹³C NMR:
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Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 180-195 ppm.
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Aromatic Carbons: A series of signals corresponding to the carbons of the benzofuran and 4-bromobenzoyl moieties will be present in the range of δ 110-160 ppm. The carbon attached to the bromine atom will show a characteristic chemical shift.
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Carbons of the Benzofuran Core: The carbons of the furan ring within the benzofuran system will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amino) | 3400-3200 | Stretching vibrations (typically two bands) |
| C=O (Ketone) | 1680-1650 | Stretching vibration |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations |
| C-N (Amino) | 1350-1250 | Stretching vibration |
| N-O (Nitro) | 1550-1500 & 1360-1300 | Asymmetric and symmetric stretching vibrations |
| C-Br | 700-500 | Stretching vibration |
| C-O-C (Ether) | 1250-1050 | Asymmetric and symmetric stretching vibrations |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (361.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, NO₂, and cleavage of the benzoyl group.
Potential Applications and Future Directions
The structural motifs within 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran suggest several promising avenues for future research and development:
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Drug Discovery: The benzofuran core is a known pharmacophore in many biologically active compounds. The presence of the amino, bromo, and nitro groups provides multiple points for further chemical modification to develop libraries of compounds for screening against various therapeutic targets, particularly in oncology.[2]
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Materials Science: The conjugated π-system and the presence of both electron-donating and electron-withdrawing groups suggest that this compound could be a precursor for the synthesis of novel organic dyes and materials for electronic applications, such as organic light-emitting diodes (OLEDs) and solar cells.[2]
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Fluorescent Probes: The extended conjugation and potential for intramolecular charge transfer could lead to interesting photophysical properties, making it a candidate for the development of fluorescent probes for sensing and imaging applications in biological systems.[2]
Conclusion
3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data in the primary literature is currently scarce, this technical guide provides a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and predicted characterization data. It is anticipated that further research into this and related compounds will unveil novel applications and contribute to advancements in drug discovery and materials development. Experimental verification of the proposed synthetic protocol and detailed spectroscopic analysis are crucial next steps for the full exploitation of this promising molecule.
